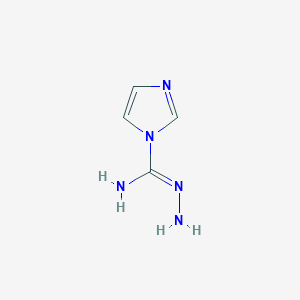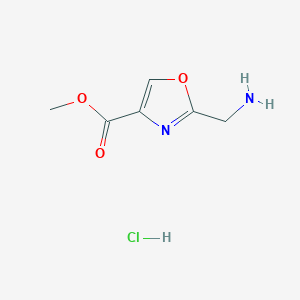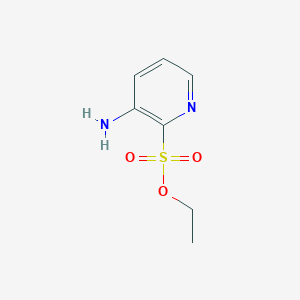
4-(2,2-Difluoroethoxy)piperidine hydrochloride
Übersicht
Beschreibung
“4-(2,2-Difluoroethoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1183898-34-1 . It has a molecular weight of 185.64 and its IUPAC name is 4-(2,2-difluoroethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(2,2-Difluoroethoxy)piperidine hydrochloride” is 1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H . This indicates the presence of a piperidine ring with a 2,2-difluoroethoxy group attached to it.Physical And Chemical Properties Analysis
“4-(2,2-Difluoroethoxy)piperidine hydrochloride” is a solid compound . Its molecular weight is 185.64 .Wissenschaftliche Forschungsanwendungen
- Field : Pharmacology
- Application : Piperidine and its derivatives have shown great therapeutic potential as anticancer agents. They can be used alone or in combination with other phytochemicals or conventional anticancer drugs .
- Methods : Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals. Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
- Results : Piperine reduces the level of Bcl-2 and increases the level of Bax-2 and this high Bax:Bcl-2 ratio leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells and piperidine along with maintaining high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Anticancer Applications
Pharmaceutical Applications
- Field : Oncology
- Application : Piperidine derivatives have been found to inhibit the proliferation of colorectal cancer cells .
- Methods : Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner .
- Results : This type of cancer has widespread metastasis to the pancreas, lungs, and lymph nodes with poor clinical treatment options. The treatment was found to be effective in inhibiting cell proliferation .
- Field : Organic Chemistry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Treatment of Colorectal Cancer
Synthesis of Pharmaceuticals
- Field : Neurology
- Application : Piperidine derivatives have been found to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer’s disease .
- Methods : The treatment involves the use of piperidine derivatives as acetylcholinesterase inhibitors. These inhibitors work by increasing the level of acetylcholine in the brain, which can help improve symptoms of Alzheimer’s disease .
- Results : Studies have shown that piperidine derivatives can significantly improve cognitive function in patients with Alzheimer’s disease .
- Field : Cardiology
- Application : Piperidine derivatives have been found to have potential therapeutic effects in the treatment of cardiovascular diseases .
- Methods : The treatment involves the use of piperidine derivatives as calcium channel blockers. These blockers work by relaxing the muscles of your heart and blood vessels, which can help lower blood pressure .
- Results : Studies have shown that piperidine derivatives can significantly lower blood pressure in patients with hypertension .
Treatment of Neurological Disorders
Treatment of Cardiovascular Diseases
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(2,2-Difluoroethoxy)piperidine hydrochloride”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-(2,2-difluoroethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)5-11-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXAKCHKGVXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



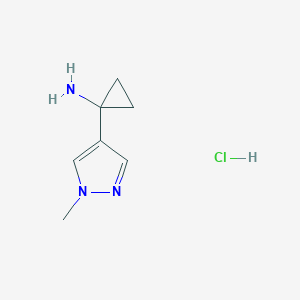
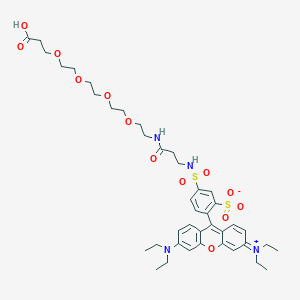


![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)
